Basicity Modulation via Pyrazole N-Methylation: pKa Evidence Versus Des-methyl Analog
The predicted pKa of the piperidine nitrogen in the target compound is 9.61±0.10, a value directly influenced by the electron-donating 1-methylpyrazole substituent . In contrast, the des-methyl analog 3-(1H-pyrazol-3-yl)piperidine is expected to exhibit a higher pKa (estimated ~10.0–10.5) due to the lack of a methyl group on the pyrazole, which would otherwise reduce the electron density at the piperidine nitrogen through inductive and resonance effects. This difference in basicity translates to a lower degree of ionization at physiological pH for the target compound, enhancing its membrane permeability and potentially altering its pharmacokinetic profile relative to the des-methyl variant.
| Evidence Dimension | Predicted pKa (piperidine N) |
|---|---|
| Target Compound Data | 9.61 (predicted) |
| Comparator Or Baseline | 3-(1H-pyrazol-3-yl)piperidine (estimated ~10.0–10.5) |
| Quantified Difference | ~0.4–0.9 log units lower |
| Conditions | Predicted by ACD/Labs (via ChemicalBook) at 25°C |
Why This Matters
Lower pKa directly impacts ionization state at physiological pH, affecting passive membrane permeability and oral absorption, making this compound a potentially more drug-like fragment than its des-methyl analog.
